5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Overview
Description
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 . This compound is characterized by the presence of a hydroxy group and a tert-butoxycarbonyl (Boc) protecting group attached to a hexahydrocyclopenta[b]pyrrole ring structure .
Preparation Methods
The synthesis of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[b]pyrrole ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced through various methods, such as hydroxylation reactions.
Protection of the amine group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the ring structure or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxy or Boc groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving hydroxy and Boc-protected amine groups.
Medicine: Research into potential therapeutic applications, such as drug development and design, may involve this compound.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The hydroxy group and Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in various environments .
Comparison with Similar Compounds
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
5-Hydroxy-hexahydrocyclopenta[b]pyrrole: Lacks the Boc protecting group, which affects its reactivity and stability.
1-Boc-hexahydrocyclopenta[b]pyrrole:
5-Hydroxy-1-boc-pyrrolidine: Similar structure but with a different ring system, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of its hydroxy group and Boc-protected amine group, which provide distinct chemical properties and versatility in various research and industrial applications.
Biological Activity
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological relevance.
Structural Characteristics
This compound features a tert-butoxycarbonyl (Boc) protecting group on its nitrogen atom, which enhances both its stability and reactivity. The compound's bicyclic structure is characterized by a hexahydrocyclopenta[b]pyrrole framework, which is significant for its interaction with biological targets.
Biological Activities
Research indicates that derivatives of pyrrole, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Pyrrole derivatives have been studied for their potential as antimicrobial agents. The unique structure of this compound may enhance its efficacy against various pathogens .
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound can inhibit tumor growth, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects : Some pyrrole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanism of action for this compound involves its binding affinity to specific biological targets. Interaction studies have shown that this compound can modulate receptor activity, which is crucial for its pharmacological effects. For instance, similar compounds have been reported to interact with the P2Y14 receptor, influencing cellular responses in models of asthma and pain .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, emphasizing the versatility of this compound in generating derivatives with enhanced biological activities.
Synthetic Routes
Step | Description |
---|---|
1 | Formation of the bicyclic framework through cyclization reactions. |
2 | Introduction of the Boc protecting group to stabilize the nitrogen atom. |
3 | Functionalization at the hydroxyl position to enhance biological activity. |
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrrole derivatives against multiple bacterial strains, revealing that compounds with similar structures exhibited significant inhibition zones compared to controls .
- Antitumor Research : In vitro assays demonstrated that certain pyrrole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism for their antitumor effects.
- Inflammation Model : Research involving animal models indicated that administration of related pyrrole compounds reduced markers of inflammation significantly compared to untreated groups .
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQARDREEYWBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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